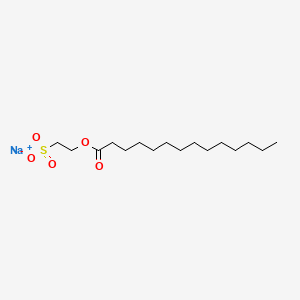
Tetradecanoic acid, 2-sulfoethyl ester, sodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetradecanoic acid, 2-sulfoethyl ester, sodium salt, also known as sodium myristoyl isethionate, is an anionic surfactant widely used in personal care products. It is known for its excellent cleansing, foaming, emulsifying, dispersing, wetting, and solubilizing properties. This compound is particularly valued for its mildness, making it suitable for use in formulations for sensitive skin and children’s products .
准备方法
Synthetic Routes and Reaction Conditions
Tetradecanoic acid, 2-sulfoethyl ester, sodium salt is synthesized through the esterification of tetradecanoic acid (myristic acid) with sodium isethionate. The reaction typically involves heating the reactants in the presence of a catalyst to facilitate the esterification process. The reaction conditions include maintaining a temperature range of 150-200°C and using an acid catalyst such as sulfuric acid .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The process involves continuous mixing and heating of the reactants in large reactors, followed by purification steps to remove any unreacted materials and by-products. The final product is then dried and processed into a solid form for commercial use .
化学反应分析
Types of Reactions
Tetradecanoic acid, 2-sulfoethyl ester, sodium salt undergoes various chemical reactions, including:
Hydrolysis: In the presence of strong acids or bases, the ester bond can be hydrolyzed, resulting in the formation of tetradecanoic acid and sodium isethionate.
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfoethyl group, leading to the formation of sulfonic acid derivatives.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester bond is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are employed.
Substitution: Nucleophiles such as amines or alcohols can be used under mild conditions.
Major Products Formed
Hydrolysis: Tetradecanoic acid and sodium isethionate.
Oxidation: Sulfonic acid derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
科学研究应用
Tetradecanoic acid, 2-sulfoethyl ester, sodium salt has a wide range of applications in scientific research and industry:
Chemistry: Used as a surfactant in various chemical reactions and processes, including emulsification and dispersion.
Biology: Employed in the formulation of biological buffers and as a component in cell culture media.
Medicine: Utilized in the development of pharmaceutical formulations, particularly in topical and transdermal delivery systems.
作用机制
The mechanism of action of tetradecanoic acid, 2-sulfoethyl ester, sodium salt primarily involves its surfactant properties. The compound reduces the surface tension of water, allowing it to emulsify oils and suspend dirt and other impurities. This action is facilitated by the hydrophilic sulfoethyl group and the hydrophobic tetradecanoic acid chain, which interact with water and oil, respectively .
相似化合物的比较
Similar Compounds
Sodium lauryl sulfate: Another anionic surfactant with strong cleansing properties but higher potential for skin irritation.
Sodium cocoyl isethionate: Similar in structure but derived from coconut fatty acids, offering mildness and good foaming properties.
Sodium stearoyl lactylate: Anionic surfactant used in food and personal care products, known for its emulsifying properties.
Uniqueness
Tetradecanoic acid, 2-sulfoethyl ester, sodium salt stands out due to its balance of effective cleansing and mildness, making it suitable for sensitive skin formulations. Its biodegradability and stability in weak acids and bases further enhance its appeal for use in environmentally friendly products .
属性
CAS 编号 |
37747-10-7 |
|---|---|
分子式 |
C16H32NaO5S |
分子量 |
359.5 g/mol |
IUPAC 名称 |
sodium;2-tetradecanoyloxyethanesulfonate |
InChI |
InChI=1S/C16H32O5S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-16(17)21-14-15-22(18,19)20;/h2-15H2,1H3,(H,18,19,20); |
InChI 键 |
NMFVALVKFMDONN-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCC(=O)OCCS(=O)(=O)[O-].[Na+] |
规范 SMILES |
CCCCCCCCCCCCCC(=O)OCCS(=O)(=O)O.[Na] |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


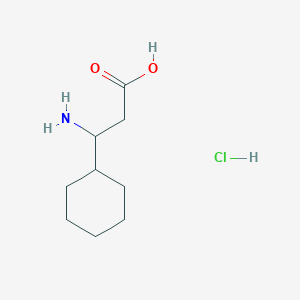
![5,10-dithia-3-azatricyclo[7.3.0.0,2,6]dodeca-1(9),2(6),3,11-tetraen-4-amine](/img/structure/B3263571.png)
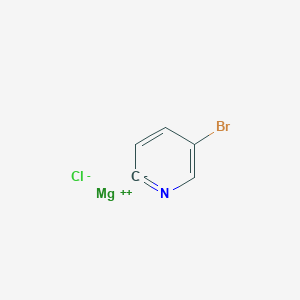
![N,N-Dibutyl-N-[2-(naphthalen-2-yl)-2-oxoethyl]butan-1-aminium bromide](/img/structure/B3263587.png)
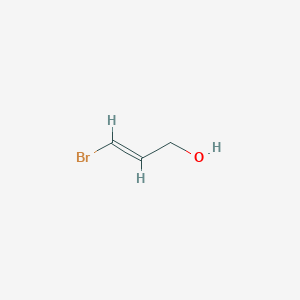
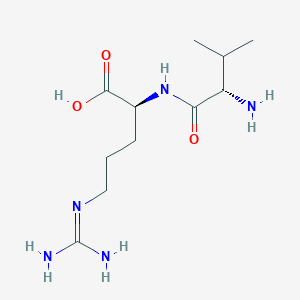
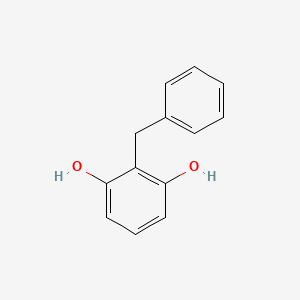
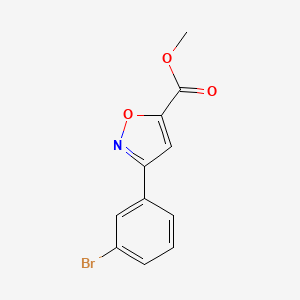
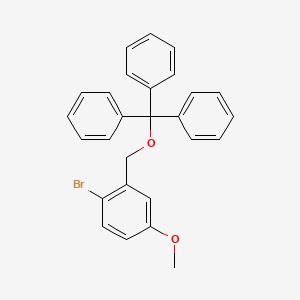
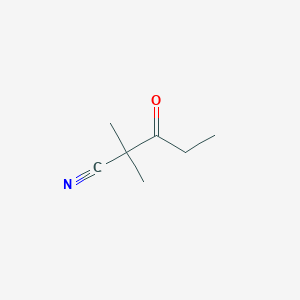

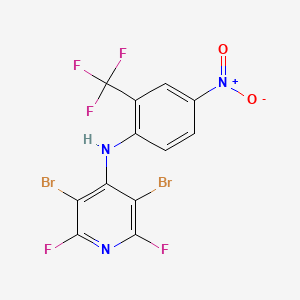
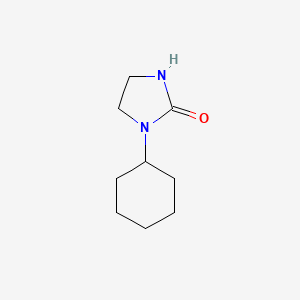
![1-[(Pyridin-3-yl)methyl]imidazolidin-2-one](/img/structure/B3263650.png)
